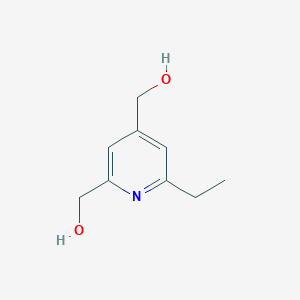

(6-Ethylpyridine-2,4-diyl)dimethanol

Description

Significance of Pyridine-Based Compounds in Coordination Chemistry and Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in both coordination chemistry and organic synthesis. The nitrogen atom's lone pair of electrons allows it to readily coordinate with metal ions, forming stable complexes with a wide range of transition metals. researchgate.netrsc.org This property is harnessed in the design of catalysts, metal-organic frameworks (MOFs), and therapeutic agents. nih.gov The stability and predictable geometry of these complexes make pyridine-based ligands indispensable tools for chemists.

In organic synthesis, the pyridine ring can act as a polar, low-reactivity solvent and a base, often used to activate acylating agents or promote elimination reactions. wikipedia.org Furthermore, the pyridine ring itself can be functionalized through various reactions, although its electron-deficient nature makes electrophilic substitution more challenging than in benzene. wikipedia.orgmdma.ch The development of synthetic methodologies to create multi-substituted pyridines is an active area of research, aiming to produce novel molecular scaffolds for drug discovery and materials science. nih.govorganic-chemistry.org The incorporation of a pyridine moiety can enhance the pharmacokinetic and pharmacodynamic properties of drug molecules, a strategy employed in numerous FDA-approved pharmaceuticals. rsc.orgnih.gov

Overview of Pyridine Dimethanol Architectures and Their Unique Reactivity Profiles

Pyridine dimethanol architectures are characterized by the presence of a central pyridine ring and two hydroxymethyl substituents. The relative positions of these functional groups (e.g., 2,6-, 2,4-, or 3,5-) profoundly influence the molecule's steric and electronic properties, as well as its coordination behavior. The 2,6-disubstituted isomer, pyridine-2,6-dimethanol, is a well-studied example that often acts as a tridentate ligand, coordinating to a metal center through the nitrogen atom and the two hydroxyl oxygens. researchgate.net

The reactivity of these scaffolds is twofold:

Reactions at the Pyridine Ring: The pyridine nitrogen can be protonated, alkylated, or oxidized to form N-oxides. The ring itself can undergo nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org

Reactions of the Hydroxyl Groups: The primary alcohol functionalities can undergo typical alcohol reactions, such as esterification, etherification, oxidation to aldehydes or carboxylic acids, and deprotonation to form alkoxides. This dual reactivity allows for extensive functionalization, enabling the creation of diverse derivatives.

The interplay between the basic nitrogen atom and the acidic hydroxyl protons can also lead to the formation of zwitterionic species or facilitate intramolecular hydrogen bonding, further influencing the compound's conformation and reactivity.

Positioning of (6-Ethylpyridine-2,4-diyl)dimethanol within the Pyridine Dimethanol Family for Advanced Studies

This compound is a specific, less-common isomer within the pyridine dimethanol family. Its unique substitution pattern distinguishes it from more extensively studied analogues like pyridine-2,6-dimethanol.

Key Structural Features and Their Implications:

| Feature | Position | Potential Influence on Reactivity and Application |

| Ethyl Group | C6 | Introduces steric bulk near the nitrogen atom, which could modulate its coordination properties and influence the regioselectivity of reactions on the ring. It also acts as an electron-donating group, slightly increasing the basicity of the pyridine nitrogen. |

| Hydroxymethyl Group | C2 | Positioned adjacent to the nitrogen, allowing for potential chelation in conjunction with the ring nitrogen. Its reactivity can be sterically influenced by the nitrogen atom. |

| Hydroxymethyl Group | C4 | Located para to the nitrogen atom. This positioning creates an asymmetric scaffold and offers a different spatial arrangement for metal coordination or for serving as a synthetic handle compared to the 2,6-isomer. |

This specific arrangement of an ethyl group and two hydroxymethyl groups at the 2- and 4-positions presents a unique platform for investigation. While detailed experimental data on this compound is not widely available, its structure suggests significant potential. It could serve as a novel asymmetric ligand in catalysis, a versatile building block for the synthesis of complex heterocyclic systems, or a precursor to new functional materials. Further research into its synthesis, characterization, and reactivity is necessary to fully unlock its potential within advanced chemical studies.

Structure

3D Structure

Properties

CAS No. |

111599-44-1 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

[2-ethyl-6-(hydroxymethyl)pyridin-4-yl]methanol |

InChI |

InChI=1S/C9H13NO2/c1-2-8-3-7(5-11)4-9(6-12)10-8/h3-4,11-12H,2,5-6H2,1H3 |

InChI Key |

BSKVNTAPKJTFHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=C1)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethylpyridine 2,4 Diyl Dimethanol and Analogous Structures

Strategies for the Construction of Substituted Pyridine (B92270) Rings

The formation of the core pyridine structure with the desired substitution pattern is the initial and often most challenging step in the synthesis of molecules like (6-Ethylpyridine-2,4-diyl)dimethanol. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

Multi-Component Reactions for Pyridine Core Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing waste and simplifying synthetic procedures. researchgate.net Several named MCRs are instrumental in pyridine synthesis. acsgcipr.org

The Hantzsch pyridine synthesis is a classic and widely used MCR that typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. acsgcipr.orgtaylorfrancis.com This reaction initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org Variations of the Hantzsch synthesis allow for the preparation of unsymmetrical pyridines by using different β-dicarbonyl compounds. taylorfrancis.com

Another important approach is the Guareschi-Thorpe reaction , which involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. acsgcipr.org This method, along with the Bohlmann-Rahtz pyridine synthesis , directly yields the aromatic pyridine ring through elimination of small molecules like water, which is often preferred from a green chemistry perspective. acsgcipr.orgacsgcipr.org

These MCRs offer a versatile platform for accessing a wide range of substituted pyridines. The choice of starting materials directly influences the substitution pattern on the final pyridine ring. For a target like this compound, a retrosynthetic analysis would suggest starting materials that introduce the ethyl group at the 6-position and functional groups at the 2- and 4-positions that can be later converted to methanols.

| Multi-Component Reaction | Reactants | Key Feature | Ref. |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia source | Forms a dihydropyridine (B1217469) intermediate requiring oxidation. | acsgcipr.orgtaylorfrancis.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl compound | Directly yields an aromatic pyridine. | acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated ketone | Directly yields an aromatic pyridine. | acsgcipr.org |

Oxidative Approaches to Pyridine Carboxylic Acid Precursors

An alternative strategy to building the pyridine ring from acyclic precursors is to start with a pre-formed, simpler pyridine and introduce the desired functional groups. For the synthesis of this compound, a key intermediate would be 6-ethylpyridine-2,4-dicarboxylic acid or its ester derivatives. These can be obtained through the oxidation of the corresponding dialkyl-substituted pyridines.

Reduction Pathways for the Formation of Dimethanol Moieties

Once the pyridine dicarboxylic acid or its ester derivative is obtained, the next crucial step is the reduction of the carbonyl groups to hydroxymethyl groups to yield the final this compound.

Reduction of Carboxylic Acid Derivatives to Alcohols

The direct reduction of carboxylic acids to alcohols is a challenging transformation that requires powerful reducing agents. Catalytic hydrogenation of dicarboxylic acids to diols is a viable method, often employing rhenium-palladium catalysts under high pressure and temperature. researchgate.netrsc.org This approach is particularly relevant for industrial-scale synthesis due to its atom economy. The reaction often proceeds through intermediate species like lactones or hydroxycarboxylic acids. researchgate.netrsc.org

For laboratory-scale synthesis, carboxylic acids are often first converted to their more reactive ester derivatives (e.g., dimethyl or diethyl esters) before reduction. This two-step process can sometimes offer better yields and selectivity.

Hydride-Based Reduction Systems for Alcohol Generation

Hydride-based reducing agents are widely used for the reduction of carboxylic acids and their esters to alcohols. orgoreview.comquimicaorganica.org Lithium aluminum hydride (LiAlH4) is a very powerful and versatile reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. orgoreview.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters or carboxylic acids on its own. orgoreview.com However, its reactivity can be enhanced by the addition of Lewis acids like aluminum chloride (AlCl3), which can then facilitate the reduction of esters. researchgate.net The choice between LiAlH4 and other hydride reagents depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Reducing Agent | Substrate | Product | Key Characteristics | Ref. |

| LiAlH4 | Ester, Carboxylic Acid | Primary Alcohol | Powerful, non-selective reducing agent. | orgoreview.comlibretexts.org |

| NaBH4 | Ester | Primary Alcohol | Requires activation with additives like AlCl3. | researchgate.net |

| Catalytic Hydrogenation (e.g., Re-Pd/SiO2) | Dicarboxylic Acid | Diol | Suitable for industrial scale, requires high pressure/temperature. | researchgate.netrsc.org |

Regioselective Functionalization Approaches for this compound Synthesis

The regioselective synthesis of polysubstituted pyridines is crucial for obtaining the desired isomer. researchgate.net For a 2,4,6-trisubstituted pyridine like the precursor to this compound, controlling the position of the substituents is paramount.

One strategy involves starting with a pre-functionalized pyridine ring and introducing the remaining substituents in a controlled manner. For example, starting from a 2,6-disubstituted pyridine, one could introduce a functional group at the 4-position. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the regioselective synthesis of 2,3,6-trisubstituted pyridines. acs.org Similarly, rhodium-catalyzed reactions have been shown to be highly regioselective in the synthesis of substituted pyridines. nih.gov

Another approach is the ring transformation of other heterocyclic systems. For instance, 2H-pyran-2-ones can be converted to 2,6-disubstituted pyridines in a regioselective manner. rsc.org While a direct application to a 2,4,6-trisubstituted pattern requires careful selection of the starting pyranone, this method highlights the diverse strategies available for controlling regiochemistry.

The synthesis of unsymmetrically substituted pyridines often requires multi-step sequences involving protection and deprotection of certain positions on the ring to direct the incoming substituents to the desired locations. researchgate.net

Green Chemistry Principles in the Synthesis of Pyridine Dimethanols

The application of green chemistry to the synthesis of pyridine dimethanols and their precursors aims to reduce environmental impact by focusing on aspects such as atom economy, the use of renewable feedstocks, development of advanced catalytic processes, and the adoption of milder, safer reaction conditions. ijarsct.co.innih.gov These principles are crucial in shifting away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chegg.com Traditional multi-step syntheses of substituted pyridines, such as the Hantzsch synthesis, can suffer from poor atom economy, particularly in the final aromatization step which often uses stoichiometric oxidants like manganese dioxide or potassium permanganate (B83412), generating significant inorganic waste. wikipedia.org

Modern approaches seek to improve atom economy through reaction design. For instance, cycloaddition reactions, such as the Diels-Alder reaction, are inherently more atom-economical for constructing the pyridine ring. nih.gov Similarly, replacing stoichiometric reagents with catalytic systems is a key strategy. For the final step in producing pyridine dimethanols—the reduction of corresponding pyridine dicarboxylic acids or their esters—using catalytic hydrogenation instead of metal hydride reagents can significantly improve atom economy by avoiding the formation of large amounts of inorganic byproducts.

Table 1: Comparison of Atom Economy in Synthetic Routes for Pyridine Analogs

Reaction Type Methodology Reagents/Catalysts Key Byproducts Atom Economy Consideration Reference Pyridine Ring Formation (Hantzsch Synthesis) Condensation/Oxidation Aldehyde, β-ketoester, ammonia, then an oxidant (e.g., KMnO4) Mn_O2, water, salts Low to moderate; the oxidation step generates significant inorganic waste, reducing atom economy. chegg.com Pyridine Ring Formation (Cycloaddition) Catalytic [4+2] Cycloaddition Azadienes, dienophiles, catalyst Minimal; often only catalyst regeneration is needed. High; most reactant atoms are incorporated into the final product. Carboxylic Acid Reduction Metal Hydride Reduction Pyridine dicarboxylic acid, LiAlH4 or NaBH4 Metal salts, boric acid Moderate; produces stoichiometric amounts of inorganic waste. ukri.org Carboxylic Acid Reduction Catalytic Hydrogenation Pyridine dicarboxylic acid, H2 gas Water (if starting from ester) Very High; theoretically, only water is produced as a byproduct. researchgate.net

Use of Renewable Feedstocks

A major goal of green chemistry is to shift from petrochemical-based feedstocks to renewable resources. google.com Glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising renewable starting material for pyridine synthesis. researchgate.netrsc.org Through thermo-catalytic processes involving dehydration and reaction with ammonia over zeolite catalysts, glycerol can be converted into pyridine and picolines (methylpyridines). rsc.orgresearchgate.net The reaction pathway involves the initial dehydration of glycerol to acrolein, which then reacts with ammonia and other glycerol-derived aldehydes (like acetaldehyde) to form the pyridine ring. rsc.orgacs.org

Another avenue involves the use of biomass-derived components. Research is being conducted on using lignin, a complex polymer found in wood, to produce pyridinedicarboxylic acids through biocatalytic methods. ukri.org These di-acids are direct precursors to pyridine dimethanols. This approach not only utilizes a renewable waste product but also often employs milder, enzyme-based reaction conditions. ukri.org

Catalysis is a cornerstone of green chemistry, offering pathways to reduce energy consumption, increase selectivity, and replace hazardous stoichiometric reagents. ijarsct.co.in

Heterogeneous Catalysts: For the synthesis of the pyridine core from renewable feedstocks like glycerol, solid acid catalysts such as HZSM-5 zeolites are extensively used. rsc.orgresearchgate.net These catalysts are advantageous due to their high surface area, shape selectivity, and ease of separation and regeneration. rsc.org

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a highly sustainable alternative to traditional chemical synthesis. ijarsct.co.inrsc.org For example, a one-pot biocatalytic process has been developed to convert 2,6-lutidine directly into 2,6-bis(hydroxymethyl)pyridine using recombinant microbial cells. rsc.org This method avoids multiple steps, harsh chemicals, and complex purification procedures. Furthermore, research is underway to use enzymes for the biocatalytic reduction of pyridine carboxylic acid side chains to generate alcohols, providing a direct green route to compounds like pyridine dimethanols from bio-based precursors. ukri.org

Table 2: Examples of Green Catalysts in the Synthesis of Pyridines and Precursors

Catalyst Type Specific Catalyst Reaction Advantages Reference Heterogeneous (Zeolite) HZSM-5 Glycerol + Ammonia → Pyridines Reusable, high surface area, shape-selective, enables use of renewable feedstock. nih.gov Biocatalyst (Whole Cell) Recombinant Microbial Cells 2,6-Lutidine → 2,6-bis(hydroxymethyl)pyridine One-pot reaction, mild aqueous conditions, high selectivity, avoids hazardous reagents. nih.gov Biocatalyst (Enzyme) Glutamate Dehydrogenase Isoenzymes Formation of Pyridine Ring from Lignin derivatives Uses renewable feedstock (lignin), operates in mild conditions. ijarsct.co.in Organocatalyst Pyridine-2,6-dicarboxylic acid Hydrophosphonylation of Aldehydes Metal-free, operates in water, cost-effective, reusable.

Milder and Alternative Reaction Conditions

Moving away from harsh reaction conditions, such as high temperatures and pressures, and toxic organic solvents is another key aspect of green synthetic design.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate pyridine synthesis. ijarsct.co.innih.gov It provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes, lower energy consumption, and often improve yields and product purity. nih.gov

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent minimizes the use and disposal of volatile organic compounds (VOCs). ijarsct.co.in The Hantzsch pyridine synthesis has been successfully performed in aqueous micellar solutions, which can improve yields and simplify the process. wikipedia.org Furthermore, organocatalysts like pyridine-2,6-dicarboxylic acid have been shown to effectively catalyze reactions in pure water, offering an environmentally benign system. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be approached in a manner that is not only efficient but also sustainable and environmentally responsible.

Coordination Chemistry and Ligand Design Principles of 6 Ethylpyridine 2,4 Diyl Dimethanol

Ligand Properties of Pyridine (B92270) Dimethanols

Pyridine dimethanol ligands are a class of 'pincer' ligands that can bind to a metal center through multiple atoms simultaneously. The presence of both a nitrogen atom within the aromatic pyridine ring and two oxygen atoms from the methanol (B129727) groups allows for robust and versatile coordination behavior. researchgate.net

Pyridine dimethanols, including analogs like 2,6-pyridinedimethanol (B71991), are well-recognized for their ability to act as tridentate ligands. researchgate.netnih.gov This coordination mode involves the central pyridine nitrogen atom and the two oxygen atoms from the deprotonated hydroxyl groups binding to a single metal center. researchgate.net This N,O,O-coordination creates a stable, pincer-like chelate structure around the metal ion. nih.gov The nitrogen atom acts as an L-type ligand, donating a lone pair of electrons, while the alkoxide oxygens function as X-type ligands, contributing electron density and balancing the charge of the metal center. sacredheart.edu This dual-donor behavior is crucial for stabilizing metal complexes and influencing their reactivity. sacredheart.edusacredheart.edu The geometry of such complexes is often octahedral or distorted octahedral, depending on the other ligands present. rsc.org

Beyond simple chelation to a single metal center, pyridine dimethanol ligands exhibit a remarkable capacity for bridging multiple metal ions. This versatility allows for the self-assembly of more complex supramolecular structures. nih.govresearchgate.net The alkoxide oxygen atoms of the ligand can bridge two metal centers, a common feature in the formation of dinuclear or polynuclear complexes. mdpi.comresearchgate.net This bridging can occur in several modes, leading to a variety of structural motifs. For example, in dinuclear complexes, the ligand might chelate one metal atom while one of its alkoxide arms bridges to an adjacent metal center. nih.gov This ability to switch between chelating and bridging roles is a key principle in designing complex coordination architectures. nih.gov

Formation of Metal-Ligand Complexes with (6-Ethylpyridine-2,4-diyl)dimethanol

The specific structural features of this compound, with its ethyl substituent and the 2,4-disposition of the methanol groups, influence the steric and electronic environment around the metal center, leading to the formation of unique metal-ligand complexes.

The bridging capability of the alkoxide groups in pyridine dimethanol ligands is fundamental to the construction of dinuclear and polynuclear complexes with transition metals. sacredheart.eduresearchgate.net These multi-metal assemblies are of significant interest for their potential in cooperative catalysis and materials science. nih.gov The reaction of ligands like 2,6-pyridinedimethanol with transition metal salts often results in the formation of complexes where two or more metal centers are held in close proximity by the bridging ligands. nih.govresearchgate.net For instance, dinuclear lanthanide(III) complexes have been synthesized where two metal centers are bridged by acetate (B1210297) groups derived from the solvent and chelated by the pyridine-based ligand. nih.gov The final structure of these polynuclear systems is a result of a self-assembly process directed by the coordination preferences of the metal ion and the geometry of the ligand. researchgate.net

The coordination chemistry of 2,6-pyridinedimethanol (H₂-pdm), a close structural analog of this compound, with Group 4 (Ti, Zr, Hf) and Group 5 (Nb, Ta) metal alkoxides has been systematically investigated. researchgate.net These reactions, proceeding through alcoholysis, yield a variety of multinuclear oxo-alkoxide clusters. The H₂-pdm ligand demonstrates versatile coordination modes, acting as a chelating and bridging unit to form trinuclear and dinuclear species. researchgate.net

For example, reactions with Group 4 metal alkoxides have produced trinuclear complexes with the general formula (OR)₂M(μ₂-pdm)[(μ-pdm)M(OR)₂]₂. In these structures, the ligand exhibits different bridging and chelating behaviors. researchgate.net Similarly, with zirconium and hafnium neopentoxides, trinuclear complexes of the type [M₃(μ₃-pdm)(μ-pdm)₂(μ-ONep)₂(ONep)₄] are formed. researchgate.net With niobium and tantalum alkoxides, dinuclear complexes, [M(μ-pdm)(OR)₃]₂, are typically isolated. researchgate.net

Table 1: Representative Metal Complexes with 2,6-pyridinedimethanol (H₂-pdm)

| Metal (M) | Precursor | Resulting Complex Formula | Coordination Mode of pdm | Reference |

| Ti | Ti(OPrⁱ)₄ | (OPrⁱ)₂Ti(μ₂-pdm)[(μ-pdm)Ti(OPrⁱ)₂]₂ | μ = η¹,η¹,η²(O,N,O’); μ₂ = η²,η¹,η²(O,N,O’) | researchgate.net |

| Zr | Zr(OBuᵗ)₄ | (OBuᵗ)₂Zr(μ₂-pdm)[(μ-pdm)Zr(OBuᵗ)₂]₂ | μ = η¹,η¹,η²(O,N,O’); μ₂ = η²,η¹,η²(O,N,O’) | researchgate.net |

| Zr | Zr(ONep)₄ | [Zr₃(μ₃-pdm)(μ-pdm)₂(μ-ONep)₂(ONep)₄] | μ = η¹,η¹,η²(O,N,O’); μ₃ = η¹,η¹,η³(O,N,O’) | researchgate.net |

| Hf | Hf(ONep)₄ | [Hf₃(μ₃-pdm)(μ-pdm)₂(μ-ONep)₂(ONep)₄] | μ = η¹,η¹,η²(O,N,O’); μ₃ = η¹,η¹,η³(O,N,O’) | researchgate.net |

| Nb | Nb(OEt)₅ | [Nb(μ-pdm)(OEt)₃]₂ | μ = η¹,η¹,η²(O,N,O’) | researchgate.net |

| Ta | Ta(ONep)₅ | [Ta(μ-pdm)(ONep)₃]₂ | μ = η¹,η¹,η²(O,N,O’) | researchgate.net |

Note: OPrⁱ = isopropoxide, OBuᵗ = tert-butoxide, ONep = neopentoxide, OEt = ethoxide.

The final geometry of a metal complex is a delicate balance of several factors, including the electronic configuration and preferred coordination number of the metal ion, the steric and electronic properties of the ligand, and the nature of the counter-anions present in the coordination sphere. nih.govmdpi.com Transition metals can adopt various coordination geometries, such as octahedral, tetrahedral, or square planar, and the flexible tridentate nature of pyridine dimethanol ligands can accommodate these preferences. wikipedia.orgresearchgate.net

For instance, first-row transition metals like copper(II), nickel(II), and zinc(II) reacting with tridentate pyridine-based ligands can form either penta- or hexa-coordinated complexes depending on whether anions like nitrate (B79036) coordinate to the metal center. nih.gov In some cases, a ligand that is expected to coordinate in a tetradentate fashion may act as a tridentate ligand in the solid state, leading to a square pyramidal geometry, with the anion occupying one of the coordination sites. rsc.org The choice of metal can also lead to different structural outcomes; for example, copper(I) halides can form dimeric complexes containing polynuclear copper halide clusters with certain bridging ligands. nih.gov The interplay between the metal's intrinsic properties and the ligand's architecture ultimately dictates the dimensionality and topology of the resulting coordination complex. nih.gov

Based on a comprehensive search for scholarly articles and research data, there is currently no specific information available in the public domain regarding the supramolecular assembly and coordination chemistry of the compound this compound.

Detailed research findings, crystal structures, and data pertaining to how this specific molecule partakes in supramolecular assembly through coordination with metal ions have not been published in the available scientific literature. Consequently, it is not possible to provide a scientifically accurate and detailed analysis, including data tables, as requested for the section "3.3. Supramolecular Assembly through Coordination."

To fulfill the request, published research detailing the crystal engineering, coordination polymers, or metal-organic frameworks formed by this compound would be required. As this foundational data is absent from the search results, generating the requested content would be speculative and would not meet the required standards of scientific accuracy.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Ethylpyridine 2,4 Diyl Dimethanol Derivatives

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the unambiguous determination of molecular structures in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise positions of atoms and the intricate details of their arrangement.

Determination of Molecular Conformation and Crystal Packing

SCXRD studies are instrumental in defining the molecular conformation of (6-Ethylpyridine-2,4-diyl)dimethanol derivatives. These studies reveal the spatial arrangement of the ethyl and dimethanol groups relative to the pyridine (B92270) ring. The planarity of the pyridine ring and the torsion angles of the substituent groups are determined with high precision.

The packing of molecules within the crystal lattice is also elucidated. For instance, in related pyridine derivatives, SCXRD has revealed layered structures and specific arrangements of molecules that are influenced by intermolecular forces. researchgate.net The way individual molecules arrange themselves in a repeating pattern to form the crystal is crucial for understanding the material's bulk properties.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions. Hydrogen bonding, involving the hydroxyl groups of the dimethanol substituents, plays a significant role in dictating the supramolecular architecture. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. The presence of the pyridine nitrogen atom can also lead to the formation of strong N-H···N hydrogen bonds in related structures. epa.gov

Another crucial interaction is π-stacking, which occurs between the aromatic pyridine rings of adjacent molecules. rsc.org The geometry of this stacking, whether face-to-face or offset, influences the electronic properties of the material. The presence of substituents on the pyridine ring can modulate the strength and nature of these π-stacking interactions. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be employed to analyze the energetics of these interactions. rsc.org

| Interaction Type | Typical Distance (Å) | Significance in Crystal Packing |

| O-H···N Hydrogen Bond | 2.6 - 3.0 | Strong directional interaction influencing molecular assembly. |

| O-H···O Hydrogen Bond | 2.5 - 2.9 | Key interaction for forming extended networks. |

| C-H···O Hydrogen Bond | 3.0 - 3.5 | Weaker interaction contributing to overall crystal stability. |

| π-π Stacking | 3.3 - 3.8 | Important for stabilizing layered structures. |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring protons. For this compound, distinct signals are expected for the protons on the pyridine ring, the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), and the methylene protons of the dimethanol groups. The chemical shifts of the pyridine ring protons are particularly sensitive to the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment. researchgate.net

Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives:

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.0 - 8.5 | 120 - 160 |

| -CH₂OH | 4.5 - 5.0 | 60 - 70 |

| -CH₂- (Ethyl) | 2.5 - 3.0 | 25 - 35 |

| -CH₃ (Ethyl) | 1.0 - 1.5 | 10 - 20 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of all signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range proton-carbon connectivities (typically over two or three bonds). These 2D experiments are invaluable for confirming the precise structure of this compound and its derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the FTIR spectrum of this compound, characteristic absorption bands are expected for the O-H stretching of the alcohol groups (typically a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1600-1400 cm⁻¹ region), and C-O stretching of the alcohol groups (around 1050 cm⁻¹). rsc.org

Raman spectroscopy provides complementary information. Pyridine ring breathing modes are often strong in the Raman spectrum and can be sensitive to substitution. researchgate.net The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure. researchgate.net

Characteristic Vibrational Frequencies for this compound:

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | ~3300 (broad) | Stretching | |

| Aromatic C-H | ~3050 | ~3050 | Stretching |

| Aliphatic C-H | 2850-2960 | 2850-2960 | Stretching |

| Pyridine Ring | 1400-1600 | 1400-1600 | C=C and C=N Stretching |

| C-O | ~1050 | Stretching | |

| Pyridine Ring | ~1000 | Ring Breathing |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, providing a critical verification of its stoichiometric formula. This method measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and confirmation of the proposed molecular formula.

For the parent compound, this compound, the molecular formula is C9H13NO2, which corresponds to a molecular weight of 167.21 g/mol . Based on this formula, the theoretical elemental composition has been calculated.

Table 1: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 64.65% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.84% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.38% |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.13% |

Note: Publicly available experimental elemental analysis data for this compound could not be located in the surveyed scientific literature. The table above represents the theoretical values.

In the broader context of pyridine derivative research, elemental analysis is a standard characterization technique. For instance, in the synthesis and characterization of novel pyridine derivatives, researchers routinely publish tables comparing the calculated and found elemental percentages to validate the structures of their newly synthesized compounds. The deviation between the calculated and found values is typically expected to be within ±0.4%, which is a widely accepted margin of error in this analytical method.

Mass Spectrometry for Molecular Ion Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

For this compound (C9H13NO2), the exact molecular weight is 167.21 g/mol . In a mass spectrometry experiment, typically using a soft ionization technique such as electrospray ionization (ESI), the compound is expected to be detected as a protonated molecule, [M+H]+. This would result in a prominent peak in the mass spectrum at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.

Table 2: Expected Molecular Ion Peak for this compound in Mass Spectrometry

| Ion Species | Formula | Calculated m/z |

| [M]+ | C9H13NO2 | 167.09 |

| [M+H]+ | C9H14NO2+ | 168.10 |

| [M+Na]+ | C9H13NNaO2+ | 190.08 |

The observation of a molecular ion peak that matches the calculated molecular weight is a primary piece of evidence for the successful synthesis and identification of the target compound. High-resolution mass spectrometry (HRMS) can provide even more definitive identification by measuring the m/z value to several decimal places, allowing for the determination of the elemental formula with a high degree of confidence. While specific fragmentation data for this compound is not available, related pyridine derivatives often show characteristic fragmentation patterns, such as the loss of substituents or cleavage of the pyridine ring, which can be used for structural elucidation.

Theoretical and Computational Investigations on 6 Ethylpyridine 2,4 Diyl Dimethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a polysubstituted pyridine (B92270) derivative like (6-Ethylpyridine-2,4-diyl)dimethanol, these calculations can provide deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is particularly well-suited for studying organic molecules. researchgate.net DFT calculations would be employed to determine the ground-state electronic structure and to perform geometry optimization for this compound. nih.gov

The geometry optimization process systematically alters the molecular structure to find the lowest energy conformation, corresponding to the most stable arrangement of atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for the title compound. For instance, DFT has been successfully used to optimize the geometry of other pyridine derivatives, providing a reliable prediction of their three-dimensional structures. scispace.com

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. researchgate.net

A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing carbon, nitrogen, oxygen, and hydrogen atoms, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used. nih.govresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in a molecule with heteroatoms and potential hydrogen bonding. For higher accuracy, correlation-consistent basis sets, such as aug-cc-pVTZ, could be employed. researchgate.net

The exchange-correlation functional approximates the complex many-electron interactions. There is a wide variety of XC functionals, often categorized in a hierarchy known as "Jacob's Ladder." For organic molecules, hybrid functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are very popular and have been shown to provide a good balance of accuracy and efficiency for predicting geometries and electronic properties of molecules similar to the one . scispace.comnih.gov Other functionals, such as those from the M06 suite, might also be considered for their improved performance in certain cases. nih.gov

A comparative study of different functional and basis set combinations would be the standard approach to ensure the reliability of the computational results.

Prediction of Molecular Properties

Once the geometry is optimized, a wealth of molecular properties can be predicted from the calculated electronic structure.

Vibrational Frequencies and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. researchgate.net By analyzing the computed vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as C-H stretches, C=N stretches of the pyridine ring, or O-H stretches of the methanol (B129727) groups. scispace.com

It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies. scispace.com This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data.

Illustrative Data: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| O-H Stretch | 3750 | 3600 |

| C-H Stretch (aromatic) | 3100 | 2976 |

| C-H Stretch (aliphatic) | 2980 | 2861 |

| C=N Stretch (ring) | 1600 | 1536 |

Electronic Properties and Frontier Orbitals

The electronic properties of a molecule are dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scispace.com

DFT calculations provide energies and visualizations of these frontier orbitals. For this compound, the HOMO would likely be localized on the electron-rich pyridine ring, while the LUMO would also be associated with the π-system of the ring. The substituent groups would modulate the energies of these orbitals.

Illustrative Data: Frontier Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Simulation of Coordination Behavior and Binding Energetics

The nitrogen atom of the pyridine ring and the oxygen atoms of the dimethanol groups in this compound make it a potential ligand for metal ions. Computational methods can be used to simulate its coordination behavior.

By building a model of the ligand coordinated to a metal center, DFT can be used to optimize the geometry of the resulting complex. This would provide information on the preferred coordination mode (e.g., monodentate, bidentate) and the structural changes in the ligand upon coordination.

Furthermore, the binding energy between the ligand and a metal ion can be calculated. This is typically done by computing the energies of the optimized complex, the free ligand, and the free metal ion, and then taking the difference. This binding energy is a measure of the stability of the metal-ligand bond and is crucial for understanding the thermodynamics of complex formation. Such calculations have been applied to understand the formation of coordination polymers involving pyridine-based ligands.

Rationalization of Observed Geometries in Metal Complexes

The coordination of "this compound" to metal centers would result in complexes with distinct three-dimensional structures. Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to rationalize and predict these geometries.

Theoretical models would be constructed to explore the coordination modes of the ligand. As a potentially tridentate ligand, it can coordinate to a metal ion through the pyridine nitrogen and the two hydroxyl groups. The actual coordination geometry (e.g., octahedral, square planar, tetrahedral) would be influenced by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the steric hindrance imposed by the ethyl group, and the flexibility of the dimethanol arms.

Quantum chemical calculations can elucidate the electronic and steric factors governing the observed geometries. For instance, calculations can predict bond lengths, bond angles, and dihedral angles within the coordinated ligand and between the ligand and the metal center. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. Furthermore, the stability of different possible isomers (e.g., meridional vs. facial for an octahedral complex) can be assessed by comparing their calculated energies.

Table 1: Hypothetical Calculated vs. Experimental Bond Lengths in a Metal Complex of this compound

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| Metal - Pyridine Nitrogen | 2.10 | 2.12 |

| Metal - Hydroxyl Oxygen 1 | 2.05 | 2.07 |

| Metal - Hydroxyl Oxygen 2 | 2.06 | 2.08 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Studies on Reactivity and Ligand Acidity Changes Upon Coordination

Coordination to a metal ion is expected to significantly alter the reactivity and acidity of the "this compound" ligand. The hydroxyl protons, in particular, will become more acidic upon coordination due to the electron-withdrawing effect of the metal center.

Computational methods can be employed to quantify this change in acidity by calculating the pKa values of the free ligand and its metal complex. Such calculations often involve thermodynamic cycles, such as the direct method or the proton exchange method, in combination with a suitable solvation model to account for the effect of the solvent.

The reactivity of the ligand, including its susceptibility to oxidation or substitution reactions, can also be investigated computationally. For example, frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the sites of electrophilic and nucleophilic attack. Coordination to a metal ion will alter the energies and distributions of these orbitals, thereby modifying the ligand's reactivity profile.

Table 2: Predicted pKa Values for Free and Coordinated this compound

| Species | Calculated pKa |

| Free Ligand (First Hydroxyl Proton) | ~14-15 |

| Coordinated Ligand (First Hydroxyl Proton) | ~8-10 |

Note: The data in this table represents typical expected shifts and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique for studying the conformational flexibility and dynamics of molecules. mdpi.comnih.gov For "this compound" and its metal complexes, MD simulations can provide a detailed understanding of their behavior in solution or other environments. nih.govresearchgate.net

An MD simulation would involve generating a starting structure of the molecule, placing it in a simulated environment (e.g., a box of water molecules), and then calculating the forces between all atoms to simulate their motion over time. nih.gov This allows for the exploration of the potential energy surface of the molecule and the identification of its preferred conformations.

For the free ligand, MD simulations can reveal the rotational freedom of the ethyl group and the dimethanol arms, and how these motions are influenced by solvent interactions. For metal complexes, these simulations can shed light on the stability of the coordination sphere, the dynamics of the ligand around the metal center, and potential conformational changes that may occur upon substrate binding or in response to environmental changes. The insights gained from MD simulations are crucial for understanding the structure-function relationships of these molecules. mdpi.com

Derivatization and Functionalization Strategies for 6 Ethylpyridine 2,4 Diyl Dimethanol

Modification of Hydroxyl Groups

The two primary hydroxyl groups attached to the pyridine (B92270) ring at positions 2 and 4 are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional moieties.

Esterification and Etherification

Esterification: The conversion of the hydroxyl groups to esters is a fundamental derivatization strategy. This can be achieved through reaction with a variety of acylating agents such as carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. The reaction conditions can be tailored to favor either mono- or di-esterification. For instance, reacting (6-Ethylpyridine-2,4-diyl)dimethanol with an excess of acetic anhydride (B1165640) in the presence of a base like pyridine would yield the corresponding diacetate ester. The choice of the acylating agent allows for the introduction of a wide range of functionalities, thereby modifying the compound's physical and chemical properties.

Etherification: The hydroxyl groups can also be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, which are then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, leading to the formation of a diverse library of ether derivatives.

| Reaction Type | Reagents | Functional Group Introduced |

| Esterification | Carboxylic acids, Acid anhydrides, Acyl chlorides | Ester (-O-C=O)-R) |

| Etherification | Alkyl halides, Strong base | Ether (-O-R) |

Silylation for Analytical Purposes (e.g., GC analysis)

For the purpose of gas chromatography (GC) analysis, polar functional groups like hydroxyls need to be derivatized to increase their volatility and thermal stability. Silylation is a common technique used to achieve this. The hydroxyl groups of this compound can be readily converted into trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and a base like pyridine. This derivatization replaces the active hydrogen of the hydroxyl groups with a non-polar TMS group, making the molecule suitable for GC and GC-mass spectrometry (GC-MS) analysis. researchgate.netmdpi.com

| Silylating Agent | Abbreviation | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl ether |

| Trimethylchlorosilane | TMCS | Trimethylsilyl ether |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl ether |

Transformation into Other Functional Groups

The primary hydroxyl groups serve as versatile handles for transformation into a variety of other functional groups.

Aldehydes: Selective oxidation of one or both hydroxyl groups can yield the corresponding mono- or di-aldehydes. This can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to carboxylic acids.

Halogenated Hydrocarbons: The hydroxyl groups can be substituted with halogens (Cl, Br, I) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or the Appel reaction conditions (triphenylphosphine and a carbon tetrahalide). This opens up pathways for subsequent nucleophilic substitution reactions.

Amines: The hydroxyl groups can be converted to amines through a two-step process. First, they can be transformed into a good leaving group, such as a tosylate, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. libretexts.org Alternatively, reductive amination of the corresponding aldehydes can be employed. libretexts.org

Sulfonate Derivatization

Conversion of the hydroxyl groups to sulfonate esters, such as tosylates (p-toluenesulfonates) or mesylates (methanesulfonates), is a crucial functionalization strategy. This is typically achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. Sulfonates are excellent leaving groups in nucleophilic substitution reactions, making these derivatives valuable intermediates for introducing a wide range of nucleophiles. nih.gov

Functionalization of the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards aromatic substitution reactions.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The existing substituents—an ethyl group (weakly activating, ortho-, para-directing) and two hydroxymethyl groups (weakly deactivating, meta-directing)—will influence the position of any incoming electrophile. Considering the combined directing effects, electrophilic substitution, if it occurs, would be expected to be challenging and may require harsh reaction conditions. The most likely positions for substitution would be those least deactivated by the nitrogen atom and influenced by the activating ethyl group.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). stackexchange.comyoutube.com In this compound, these positions are already substituted. However, if one of the hydroxymethyl groups were first converted to a good leaving group (e.g., via sulfonate derivatization), nucleophilic displacement at the 2- or 4-position could be a viable functionalization strategy. nih.gov The feasibility of such reactions would depend on the specific nucleophile and reaction conditions employed.

Metal-Mediated C-H Activation and Functionalization

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgrsc.org For a molecule like this compound, metal-mediated C-H activation could theoretically occur at several positions: the pyridine ring, the ethyl group, or even the hydroxymethyl groups under specific conditions.

The pyridine ring itself is an electron-poor heterocycle, which can make direct C-H functionalization challenging. rsc.org However, transition metal catalysis, particularly with palladium, rhodium, and iridium, has enabled a variety of such transformations. researchgate.netnih.govnih.gov The regioselectivity of these reactions is often governed by the electronic and steric nature of the substituents already present on the ring.

Pyridine Ring Functionalization: The positions for C-H activation on the pyridine ring of this compound are C-3 and C-5. The existing substituents (ethyl at C-6, hydroxymethyl at C-2 and C-4) will sterically and electronically influence which position is favored.

Palladium Catalysis: Palladium catalysts are widely used for the ortho-C–H functionalization of pyridine derivatives, often utilizing a directing group. rsc.orgrsc.org In the case of this compound, the nitrogen atom of the pyridine ring or one of the hydroxymethyl groups could potentially act as a directing group. For instance, temporary conversion of a hydroxymethyl group to an ether or ester could enhance its directing ability. Palladium-catalyzed C-H activation of pyridine N-oxides is also a well-established method for achieving high selectivity in alkenylation and arylation at the ortho-position. nih.govresearchgate.net

Rhodium Catalysis: Rhodium(III) catalysts have proven effective for the C-H activation and functionalization of various pyridine derivatives. researchgate.netnih.gov Chelation-assisted C-H activation is a common strategy, where a coordinating group on the substrate directs the metal to a specific C-H bond. nih.gov The hydroxymethyl groups on this compound could potentially serve this directing role, favoring functionalization at the C-3 or C-5 positions.

Iridium Catalysis: Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group onto a pyridine ring, which can then be further functionalized through Suzuki coupling reactions. researchgate.netdigitellinc.comnih.gov The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, favoring the least hindered positions. umich.edu For this compound, this would likely favor functionalization at the C-3 or C-5 position, with the relative steric bulk of the ethyl and hydroxymethyl groups influencing the outcome. The pyridine nitrogen's lone pair can sometimes inhibit the iridium catalyst, an effect that can be mitigated by substitution at the C-2 position. nih.gov

Ethyl Group Functionalization: The ethyl group at the C-6 position possesses benzylic-like C-H bonds at the methylene (B1212753) position (–CH₂–). These bonds are typically more reactive towards certain types of functionalization, including radical reactions and some metal-mediated oxidations, compared to the aromatic C-H bonds of the pyridine ring or the methyl C-H bonds. However, selective C-H activation at this position in the presence of the pyridine ring would require careful selection of catalytic systems that favor sp³ C-H bonds over sp² C-H bonds.

The following table summarizes potential metal-mediated C-H activation strategies applicable to pyridine derivatives, which could be adapted for this compound.

| Catalyst System | Target C-H Bond | Potential Functionalization | Key Considerations |

| Pd(OAc)₂ / Ligand | Pyridine Ring (ortho to N) | Arylation, Alkenylation | Often requires a directing group or N-oxide activation. rsc.orgnih.govresearchgate.net |

| [RhCp*Cl₂]₂ | Pyridine Ring (ortho to DG) | Annulation, Alkenylation | Chelation-assisted; hydroxymethyl could act as a directing group (DG). nih.gov |

| [Ir(cod)OMe]₂ / dtbpy | Pyridine Ring (sterically accessible) | Borylation | Regioselectivity is primarily sterically controlled. nih.govumich.edu |

| Ru-based catalysts | Pyridine Ring | Hydroxymethylation | Can be used for dearomative functionalization. nih.govresearchgate.net |

Strategies for Enhancing Selectivity and Yield in Derivatization Reactions

Achieving high selectivity and yield in the derivatization of a multifunctional molecule like this compound is a significant challenge. The presence of multiple reactive sites—two different C-H bonds on the pyridine ring, C-H bonds on the ethyl group, and two primary alcohol groups—necessitates carefully designed synthetic strategies.

Enhancing Regioselectivity on the Pyridine Ring: The key to selective functionalization of the pyridine ring lies in controlling which C-H bond (C-3 vs. C-5) reacts.

Directing Groups: As mentioned, employing one of the hydroxymethyl groups as a directing group is a primary strategy. This involves coordination of the hydroxyl oxygen to the metal center, which then delivers the catalyst to the proximate C-H bond. The C-2 hydroxymethyl group would direct towards the C-3 position, while the C-4 hydroxymethyl group could potentially direct to either the C-3 or C-5 position, with the outcome likely depending on the geometry of the resulting metallacycle.

Steric Control: Exploiting the inherent steric differences between the positions on the pyridine ring is another approach. The C-5 position is flanked by a hydroxymethyl group and the C-6 ethyl group, while the C-3 position is adjacent to two hydroxymethyl groups (at C-2 and C-4). Depending on the size of the catalyst and reagents, one position may be more accessible than the other. For instance, bulky catalysts like those used in iridium-catalyzed borylation would likely favor the less sterically hindered position. umich.edu

Electronic Effects: The electronic nature of the pyridine ring, influenced by the electron-donating alkyl and hydroxymethyl substituents, can also guide regioselectivity. However, in metal-mediated reactions, steric and directing group effects often dominate. mdpi.com

Achieving Chemoselectivity: Chemoselectivity involves differentiating between the different types of functional groups and C-H bonds.

Protecting Groups: To prevent unwanted reactions at the hydroxyl groups during C-H activation of the ring or ethyl group, they can be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. These can be selectively removed later in the synthetic sequence.

Selective Functionalization of Hydroxymethyl Groups: Conversely, to selectively derivatize the hydroxymethyl groups while leaving the rest of the molecule intact, standard alcohol chemistry can be employed.

Oxidation: Selective oxidation of one or both hydroxymethyl groups to aldehydes or carboxylic acids can be achieved using a variety of reagents (e.g., MnO₂, PCC, DMP for aldehydes; TEMPO/bleach, Jones reagent for carboxylic acids). Differentiating between the two identical hydroxymethyl groups would be challenging and likely result in a mixture of mono- and di-oxidized products.

Esterification/Etherification: These reactions can be carried out under standard conditions (e.g., acyl chloride/pyridine for esters; Williamson ether synthesis for ethers). Stoichiometric control of the reagent could potentially favor mono-functionalization over di-functionalization, but separating the resulting mixture would be necessary. The use of a base like pyridine or triethylamine (B128534) is common in esterification reactions to neutralize the acid byproduct. google.comstackexchange.com

The following table outlines strategies to enhance selectivity in the derivatization of multifunctional pyridine compounds.

| Selectivity Goal | Strategy | Example Reaction/Condition | Expected Outcome for this compound |

| Regioselectivity (Ring) | Directing Group | Rh(III)-catalyzed C-H activation with hydroxyl directing group | Functionalization at C-3 or C-5, depending on which hydroxyl group directs. |

| Regioselectivity (Ring) | Steric Hindrance | Ir-catalyzed C-H borylation with a bulky ligand | Borylation at the least sterically hindered position (likely C-3 or C-5). umich.edu |

| Chemoselectivity | Protecting Groups | Protection of -OH as TBDMS ethers before C-H activation | Allows for selective functionalization of the pyridine ring or ethyl group. |

| Chemoselectivity | Selective Oxidation | Use of 1 equivalent of MnO₂ at room temperature | Preferential formation of the mono-aldehyde over the di-aldehyde. |

| Chemoselectivity | Stoichiometric Control | Reaction with 1 equivalent of acyl chloride | Formation of a mixture of mono-ester, di-ester, and starting material. |

Catalyst and Ligand Selection: The choice of metal and, crucially, the ligand can dramatically affect reaction efficiency and turnover number. For instance, in palladium-catalyzed reactions, specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst and promote the desired transformation. beilstein-journals.org

Reaction Conditions: Optimization of temperature, solvent, reaction time, and the concentration of reactants is critical. High temperatures are often required for C-H activation, but can also lead to side reactions and decomposition.

Additives and Oxidants: Many metal-catalyzed C-H functionalization reactions require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalytic species. researchgate.net The choice of oxidant can significantly impact the yield.

By carefully considering these factors, it is possible to develop rational and effective strategies for the derivatization and functionalization of this compound, enabling the synthesis of a wide range of novel compounds.

Applications of 6 Ethylpyridine 2,4 Diyl Dimethanol in Advanced Materials and Catalysis

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

There is no specific information available in the scientific literature regarding the use of (6-Ethylpyridine-2,4-diyl)dimethanol as a ligand in either homogeneous or heterogeneous catalysis. While pyridine (B92270) derivatives are widely used as ligands in catalysis, the catalytic activity of complexes involving this specific compound has not been reported.

Design of Catalytic Systems with Tunable Reactivity

The design of catalytic systems with tunable reactivity using this compound has not been described in published research. The principles of ligand design often involve modifying substituents on the pyridine ring to alter the steric and electronic environment of a metal center, but such studies have not been conducted for this compound.

Chiral Catalysis with Enantiopure Pyridine Dimethanol Derivatives

There are no available studies on the synthesis or application of enantiopure derivatives of this compound for chiral catalysis. The development of chiral ligands is a significant area of research, but this specific molecular framework has not been explored in this context.

Role in Supramolecular Chemistry as Building Blocks

While the pyridine-diol motif suggests potential for forming supramolecular structures through hydrogen bonding and metal coordination, there is no research specifically documenting the use of this compound as a building block in supramolecular chemistry.

Assembly of Ordered Architectures

No studies have been published on the self-assembly of this compound to form ordered supramolecular architectures. Research on related pyridine-based molecules demonstrates the potential for forming complex structures, but these findings cannot be directly attributed to the title compound.

Host-Guest Chemistry and Inclusion Phenomena

The application of this compound in host-guest chemistry or the formation of inclusion compounds has not been investigated.

Potential in Quantum Dot Solutions and Photoelectric Devices

There is a complete absence of scientific literature exploring the potential of this compound in the context of quantum dot solutions or photoelectric devices.

Development of Novel Materials through Polymerization or Condensation Reactions

This compound serves as a versatile building block in the synthesis of advanced polymeric materials. Its bifunctional nature, possessing two primary hydroxyl groups, allows it to undergo various polymerization and condensation reactions to form a range of polymers, including polyesters, polyurethanes, and epoxy resins. The incorporation of the pyridine ring into the polymer backbone is of significant interest as it can impart desirable properties such as enhanced thermal stability, chemical resistance, and the potential for metal coordination.

Polyester Synthesis

This compound can be utilized as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to produce polyesters. The reaction, typically carried out at elevated temperatures and in the presence of a catalyst, involves the formation of ester linkages between the hydroxyl groups of the pyridinedimethanol derivative and the carboxyl groups of the co-monomer.

The general reaction scheme for the synthesis of polyesters from a pyridinedimethanol derivative is as follows:

n HO-CH₂-(Pyridine)-CH₂-OH + n HOOC-R-COOH → [-O-CH₂-(Pyridine)-CH₂-O-CO-R-CO-]n + 2n H₂O

The properties of the resulting polyesters can be tailored by the choice of the dicarboxylic acid comonomer. For instance, using aromatic dicarboxylic acids can lead to polymers with higher glass transition temperatures and improved mechanical strength, while the use of aliphatic dicarboxylic acids may result in more flexible materials. The pyridine nitrogen atom within the polymer chain can also influence the material's properties by enabling hydrogen bonding and providing a site for further chemical modification. Research into bio-based polyesters has highlighted the potential of pyridine-based monomers as sustainable alternatives to petroleum-derived components. researchgate.netspringernature.com

Polyurethane Production

In the synthesis of polyurethanes, this compound can act as a chain extender or a component of the polyol pre-polymer. Polyurethanes are typically synthesized through the polyaddition reaction of a diol or polyol with a diisocyanate. youtube.comrsc.orgyoutube.com The hydroxyl groups of the pyridinedimethanol derivative react with the isocyanate groups to form urethane (B1682113) linkages.

The introduction of the pyridine moiety into the polyurethane backbone can enhance the thermal stability and mechanical properties of the resulting material. rsc.org The rigid aromatic structure of the pyridine ring can increase the stiffness of the polymer chains, while the nitrogen atom can participate in intermolecular interactions, further strengthening the material. A series of novel linear segmented polyurethanes containing a pyridine unit in the main chain have been synthesized by the polycondensation reaction of various diisocyanates with a diphenol-based diol containing a pyridine unit. researchgate.net These polyurethanes were found to be soluble in polar aprotic solvents and exhibited good thermal behavior. researchgate.net

Epoxy Resin Formulations

While this compound itself is a diol, it can be chemically modified to create pyridine-containing epoxy monomers. For example, it can be reacted with epichlorohydrin (B41342) to synthesize a diglycidyl ether of the pyridine diol. This new epoxy monomer can then be cured with a variety of hardeners, such as amines or anhydrides, to form a crosslinked thermosetting network. techscience.comtechscience.cn

The presence of the pyridine ring in the epoxy resin network is expected to contribute to higher thermal stability and improved mechanical performance due to the rigidity of the aromatic ring and the potential for hydrogen bonding involving the nitrogen heteroatom. techscience.comtechscience.cn Research on pyridine-containing epoxy monomers has shown that the nitrogen heteroatom in the pyridine ring can effectively participate in hydrogen bonding, which contributes significantly to the thermo-mechanical performance of the cured epoxy resin. techscience.comtechscience.cn Furthermore, pyridine derivatives have been investigated as curing agents for epoxy resins, indicating the versatile role of pyridine chemistry in this field. google.com

The following table summarizes the potential polymerization reactions of this compound and the expected properties of the resulting polymers based on analogous pyridine-containing systems.

| Polymer Type | Co-monomer | Linkage Type | Potential Properties of Resulting Polymer |

| Polyester | Dicarboxylic Acid/Derivative | Ester | Enhanced thermal stability, tunable mechanical properties, potential for bio-based origin. researchgate.netspringernature.com |

| Polyurethane | Diisocyanate | Urethane | Improved thermal stability, increased stiffness, good solubility in polar aprotic solvents. rsc.orgresearchgate.net |

| Epoxy Resin | Epichlorohydrin (to form monomer), Amine/Anhydride (B1165640) Hardener | Ether (in monomer), Crosslinked network | High thermal stability, enhanced thermo-mechanical performance, increased rigidity. techscience.comtechscience.cn |

Future Research Trajectories for 6 Ethylpyridine 2,4 Diyl Dimethanol and Its Derivatives

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The future synthesis of (6-Ethylpyridine-2,4-diyl)dimethanol and its analogs will likely focus on green chemistry principles to enhance sustainability. researchgate.networldscientific.com Current synthetic routes for pyridine (B92270) derivatives often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Future research is expected to pivot towards more environmentally benign methodologies.

One promising avenue is the adoption of biocatalytic approaches . nih.govmdpi.com The use of enzymes or whole-cell systems could enable the synthesis of functionalized pyridines from renewable feedstocks under mild conditions. nih.govmdpi.com For instance, research into the biocatalytic generation of pyridinedicarboxylic acids from biomass, followed by enzymatic reduction of the carboxylic acid groups, could provide a sustainable route to pyridine-dimethanol derivatives. nih.gov

Another key area of development is the use of advanced catalytic systems . Transition-metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of substituents onto the pyridine core, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govrsc.org Future work could focus on developing catalysts that selectively functionalize the pyridine ring at specific positions, allowing for the streamlined synthesis of a diverse range of derivatives. nih.gov Additionally, the exploration of microwave-assisted and ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption. worldscientific.commdpi.com The use of greener solvents, such as deep eutectic solvents, is also an area ripe for exploration in the synthesis of pyridine derivatives. worldscientific.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity. nih.govmdpi.com | Engineering enzymes for specific pyridine functionalization, developing whole-cell biocatalytic systems. nih.gov |

| Advanced Catalysis | High atom economy, direct C-H functionalization, reduced waste. nih.govrsc.org | Development of site-selective catalysts, exploration of rare-earth metal catalysis. rsc.org |

| Green Technologies | Reduced reaction times, lower energy consumption, use of benign solvents. worldscientific.commdpi.com | Application of microwave and ultrasound irradiation, use of deep eutectic solvents. worldscientific.com |

Investigation of New Coordination Modes and Metal-Ligand Reactivities

The presence of a nitrogen atom in the pyridine ring and two hydroxyl groups in the methanol (B129727) substituents makes this compound a versatile ligand for coordinating with a wide range of metal ions. acs.orgmdpi.com Future research in this area will likely focus on exploring novel coordination modes and understanding the reactivity of the resulting metal complexes.

The coordination behavior of structurally similar ligands, such as 2,6-pyridinedimethanol (B71991), has been shown to form a variety of metal complexes with interesting structural motifs. mdpi.com For this compound, the 2,4-substitution pattern and the presence of an ethyl group at the 6-position will influence the chelation and the steric environment around the metal center. This could lead to the formation of unique coordination polymers and discrete multinuclear complexes with novel topologies.

A key area of investigation will be the study of how the electronic properties of the pyridine ring, modulated by the ethyl and dimethanol substituents, affect the metal-ligand bond strength and the reactivity of the coordinated metal ion. researchgate.net The deprotonation of the hydroxyl groups can lead to the formation of charged complexes with different coordination geometries and reactivities. The potential for this ligand to act as a tridentate donor, utilizing the pyridine nitrogen and both oxygen atoms, or as a bridging ligand connecting multiple metal centers, warrants thorough investigation. The synthesis and characterization of complexes with various transition metals, lanthanides, and main group elements will be crucial to understanding its coordination chemistry. acs.org

| Metal Ion Class | Potential Coordination Features | Research Directions |

| Transition Metals | Formation of mononuclear and polynuclear complexes with diverse geometries (e.g., octahedral, tetrahedral). researchgate.net | Synthesis and structural characterization of complexes, study of their catalytic and magnetic properties. |

| Lanthanides | Potential for high coordination numbers and unique luminescent properties. | Investigation of the photophysical properties of lanthanide complexes for applications in sensing and imaging. |

| Main Group Elements | Formation of structurally diverse coordination polymers and clusters. | Exploration of the use of these complexes in materials science and as precursors for nanomaterials. |

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly using Density Functional Theory (DFT), will be a powerful tool for predicting the properties and guiding the design of new materials based on this compound. nih.govcitedrive.com Future research will likely leverage computational chemistry to accelerate the discovery of materials with desired functionalities. mit.edu